molecular formula C9H10N4O3 B8467140 5,6-Diamino-1-furfuryluracil CAS No. 230644-89-0

5,6-Diamino-1-furfuryluracil

Cat. No. B8467140
M. Wt: 222.20 g/mol
InChI Key: SCXRUKKEZHRRDA-UHFFFAOYSA-N
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Patent
US06075029

Procedure details

6-Amino-1-furfuryluracil (3.0 g, 14.5-mmol) was dissolved with heating in 30% aqueous acetic acid (30 ml) and then a solution of sodium nitrite (1.7 g, 24.6 mmol) in water (5 ml) was added dropwise. The reaction was heated to 70° C. for 30 min and then cooled to 0° C. The solids were collected by filtration and rinsed with cold water (20 ml). The solids were dissolved into concentrated aqueous ammonium hydroxide solution (10 ml) and then a solution of sodium hydrosulfite (9.8 g, 47.8 mmol) in water (30 ml) was added in one portion. After heating at 80° C. for 1 hour, the slurry was cooled to ambient temperature. The solids were collected by filtration, rinsed with water (4×50 ml) and vacuum dried over phosphorus pentoxide to give 5,6-diamino-1-furfuryluracil (1.72 g, 53% yield) as a brown solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
9.8 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]([CH2:8][C:9]2[O:13][CH:12]=[CH:11][CH:10]=2)[C:6](=[O:14])[NH:5][C:4](=[O:15])[CH:3]=1.[N:16]([O-])=O.[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+]>C(O)(=O)C.O>[NH2:16][C:3]1[C:4](=[O:15])[NH:5][C:6](=[O:14])[N:7]([CH2:8][C:9]2[O:13][CH:12]=[CH:11][CH:10]=2)[C:2]=1[NH2:1] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC1=CC(NC(N1CC1=CC=CO1)=O)=O
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
9.8 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
rinsed with cold water (20 ml)
DISSOLUTION
Type
DISSOLUTION
Details
The solids were dissolved into concentrated aqueous ammonium hydroxide solution (10 ml)
TEMPERATURE
Type
TEMPERATURE
Details
After heating at 80° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the slurry was cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
rinsed with water (4×50 ml) and vacuum
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over phosphorus pentoxide

Outcomes

Product
Name
Type
product
Smiles
NC=1C(NC(N(C1N)CC1=CC=CO1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.72 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.